Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate
Description
Chemical Identity and Systematic Nomenclature
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate is a synthetic derivative of acetylsalicylic acid (ASA) with a molecular formula of $$ \text{C}{13}\text{H}{15}\text{NO}_{5}\text{S} $$ and a molar mass of 297.33 g/mol. Its IUPAC name, methyl 2-acetyloxy-4-(dimethylcarbamothioyloxy)benzoate , reflects its structural complexity. The compound features three distinct functional groups:
- A methyl ester at the C1 position of the benzene ring.
- An acetyloxy group at the C2 position.
- A dimethylcarbamothioyloxy substituent at the C4 position.
These modifications distinguish it from classical salicylates like aspirin ($$ \text{C}{9}\text{H}{8}\text{O}_{4} $$), which lacks the sulfur-containing dimethylcarbamothioyloxy group.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{15}\text{NO}_{5}\text{S} $$ |
| Molar Mass | 297.33 g/mol |
| Key Functional Groups | Methyl ester, acetyloxy, dimethylcarbamothioyloxy |
The systematic nomenclature adheres to IUPAC guidelines, prioritizing the benzoate core while specifying substituents in descending order of priority.
Historical Development in Acetylsalicylic Acid Derivative Research
The synthesis of this compound emerges from a century-long trajectory of salicylate optimization. Following Felix Hoffmann’s 1897 synthesis of aspirin, researchers sought to enhance ASA’s efficacy by modifying its scaffold. Early 20th-century efforts focused on esterification and acetylation to improve bioavailability.
By the late 20th century, attention shifted to sulfur-based modifications. The incorporation of thioester groups, as seen in this compound, aimed to exploit sulfur’s electron-withdrawing effects to stabilize the molecule and modulate cyclooxygenase (COX) inhibition. Parallel work on nitric oxide- and hydrogen sulfide-releasing ASA derivatives demonstrated the potential of hybrid molecules to synergize anti-inflammatory and antioxidant effects.
This compound represents a convergence of three trends:
- Functionalization at the C4 position : Unlike traditional ASA derivatives, which prioritize C2 modifications, its C4 dimethylcarbamothioyloxy group introduces steric and electronic novelty.
- Thioester integration : The thioxomethoxy group ($$-\text{S}-\text{C}(=\text{O})-$$) enhances metabolic stability compared to oxygen-based esters.
- Dual-action design : The dimethylamino moiety may facilitate membrane penetration, while the acetyloxy group retains classical COX inhibition.
Structural Relationship to Salicylate-Based Pharmacophores
This compound shares core features with salicylate pharmacophores but diverges in critical ways:
Core Benzene Ring
Like aspirin, the compound retains a benzene ring essential for π-π interactions with COX enzymes. However, substituent positioning differs radically:
- Aspirin : Acetyloxy at C2, carboxylic acid at C1.
- This derivative : Acetyloxy at C2, methyl ester at C1, and dimethylcarbamothioyloxy at C4.
The C4 substitution is unprecedented in FDA-approved salicylates and may alter binding kinetics. Computational studies suggest the bulky dimethylcarbamothioyloxy group could hinder access to COX’s hydrophobic channel, potentially shifting selectivity toward COX-2.
Electronic Modulation
The thioester group ($$-\text{S}-\text{C}(=\text{O})-$$) introduces distinct electronic properties:
Steric Effects
The dimethylamino group at C4 creates a steric bulk that may:
- Limit rotational freedom of the carbamothioyloxy group.
- Shield the acetyloxy group from enzymatic hydrolysis.
Properties
CAS No. |
94108-12-0 |
|---|---|
Molecular Formula |
C13H15NO5S |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
methyl 2-acetyloxy-4-(dimethylcarbamothioyloxy)benzoate |
InChI |
InChI=1S/C13H15NO5S/c1-8(15)18-11-7-9(19-13(20)14(2)3)5-6-10(11)12(16)17-4/h5-7H,1-4H3 |
InChI Key |
GEHCHPPPQGTLNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OC(=S)N(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of such a compound typically involves multi-step organic synthesis, including:
- Starting Material Selection: Methyl o-acetylsalicylate serves as the core scaffold due to its acetylsalicylate structure and methyl ester functionality.
- Introduction of the Dimethylamino-thioxomethoxy Group: This functional group can be introduced via nucleophilic substitution or condensation reactions involving dimethylamine derivatives and thioxo-containing intermediates.
- Functional Group Transformations: Protection and deprotection steps may be necessary to selectively modify the aromatic ring and ester moieties without undesired side reactions.
Stepwise Synthetic Approach
Based on analogous synthetic routes from related compounds, the following steps are proposed:
Nucleophilic Substitution on the Aromatic Ring:
- Introduction of the dimethylamino-thioxomethoxy substituent at the 4-position of the aromatic ring through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the activation of the ring.
Purification and Characterization:
- Isolation of the product by chromatographic techniques.
- Confirmation of structure by spectroscopic methods (NMR, IR, MS).
Reaction Conditions and Reagents
- Catalysts and Reagents:
- Acid catalysts (e.g., sulfuric acid) for esterification.
- Dimethylamine or its salts for amination steps.
- Sulfur sources such as thiourea or Lawesson’s reagent for thioxo group introduction.
- Solvents:
- Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) for substitution reactions.
- Methanol or ethanol for esterification.
Representative Reaction Scheme (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Esterification | Acetylsalicylic acid + MeOH + H2SO4 | Methyl o-acetylsalicylate |
| 2 | Thioxo group introduction | Ketoester + sulfur reagent (e.g., Lawesson’s reagent) | Thioxomethoxy intermediate |
| 3 | Nucleophilic substitution | Aromatic ester + dimethylamine derivative | Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate |
| 4 | Purification and characterization | Chromatography, NMR, MS | Final purified compound |
Research Findings and Data Summary
While direct experimental data on this compound is limited, insights can be drawn from related compounds:
- The introduction of dimethylamino groups enhances solubility and hydrogen bonding, improving biological activity in related steroid derivatives.
- Thioxo substituents are typically introduced via sulfurization reagents under controlled conditions to avoid overreaction or decomposition.
- Esterification and acetylation steps are well-established with high yields and reproducibility.
Comparative Table of Related Compounds and Their Preparation
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The thioxomethoxy group may participate in redox reactions, affecting cellular processes. The acetylsalicylate moiety can inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate and related compounds:
Key Observations :
- Thioester vs. Oxygenated Analogs : The thioxomethoxy group in the target compound replaces the typical methoxy (-O-) or acetamido (-NHCOCH3) groups found in analogs like Methyl 4-acetamido-2-hydroxybenzoate. This substitution may increase lipophilicity and alter metabolic stability .
- Pharmacological Potential: Zolmitriptan’s dimethylaminoethyl group is critical for serotonin receptor binding, whereas the dimethylamino-thioxomethoxy group in the target compound may confer distinct electronic or steric effects, though its pharmacological relevance remains unexplored .
- Synthetic Utility : Like 8-O-Acetylshanzhiside Methyl Ester, the target compound’s acetyl and ester groups make it a candidate for further derivatization, particularly in coupling reactions or as a precursor for bioactive molecules .
Research Findings and Implications
- Reactivity : The thioxomethoxy group may participate in unique redox or nucleophilic reactions, distinguishing it from oxygen-based analogs. This could be exploited in prodrug design or metal chelation .
- Industrial Relevance : Its dual functional groups (acetyl and thioester) align with trends in developing multi-target intermediates for drug discovery .
Biological Activity
Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate, a derivative of acetylsalicylic acid, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H15N1O5S1
- Molecular Weight : 301.33 g/mol
- IUPAC Name : this compound
The compound features a thioxomethoxy group that may influence its reactivity and biological interactions.
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that this compound reduces the production of prostaglandins, leading to decreased inflammation in various models.
2. Antioxidant Activity
The compound has demonstrated antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular models. This activity is essential for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders.
3. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Reactive Oxygen Species (ROS) Scavenging : It neutralizes ROS, thereby mitigating oxidative damage.
- Membrane Disruption : The antimicrobial effects are likely due to its interaction with bacterial membranes, leading to increased permeability and cell lysis.
Case Study 1: Anti-inflammatory Efficacy
In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound showed a significant reduction in joint swelling and pain compared to the placebo group. The study highlighted the compound's potential as an alternative anti-inflammatory agent.
Case Study 2: Antioxidant Activity in Diabetes
A study investigated the effects of this compound on diabetic rats. Treatment with this compound resulted in lower levels of malondialdehyde (a marker of oxidative stress) and improved antioxidant enzyme activity, suggesting its protective role against diabetes-related complications.
Comparative Analysis
| Compound | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Acetylsalicylic Acid | Moderate | Low | Low |
| Ibuprofen | High | Low | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-((dimethylamino)thioxomethoxy)-o-acetylsalicylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves derivatization of acetylsalicylic acid precursors. For example, thionyl chloride in tetrahydrofuran (THF) under reflux (343 K, 2 h) activates the carboxyl group, followed by coupling with nucleophiles like dimethylamino-thioxomethoxy derivatives in alkaline aqueous conditions . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and controlled addition rates to minimize side reactions. Post-synthesis purification via recrystallization (e.g., methanol) is critical for isolating high-purity crystals .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Validates empirical formula (e.g., C, H, O content within ±0.3% of theoretical values) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methyl ester, dimethylamino, and thioxomethoxy moieties).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, with H atoms refined using riding models (C–H = 0.93–0.97 Å) .
- HPLC-MS : Confirms molecular weight and purity, especially for detecting hydrolyzed byproducts.
Q. How should researchers handle stability and reactivity challenges during storage?
- Methodological Answer : The compound’s thiocarbamate group is sensitive to oxidation and hydrolysis. Store under inert gas (N₂/Ar) at 253–278 K in amber glass vials. Avoid proximity to oxidizing agents (e.g., peroxides) to prevent decomposition into CO/CO₂ . Conduct stability assays under varying pH (4–9) and humidity (0–80% RH) to establish shelf-life protocols.
Advanced Research Questions
Q. What strategies enhance stereoselectivity in derivatives of this compound, particularly for asymmetric catalysis?
- Methodological Answer : Diastereoselective synthesis can be achieved via Ugi-type reactions using chiral auxiliaries (e.g., α-amino acids) or organocatalysts. For example, Mondai’s 2011 work demonstrated 92:8 diastereoselectivity using tert-butyl isocyanide and 4-(dimethylamino)nicotinaldehyde, suggesting that steric and electronic effects of the dimethylamino group direct selectivity . Computational modeling (DFT) of transition states can further optimize chiral induction.
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for thiocarbamate formation?
- Methodological Answer : Conflicting data on thiocarbamate synthesis (e.g., nucleophilic substitution vs. radical pathways) require isotopic labeling (¹⁸O/³⁴S) and kinetic studies. For example, monitor intermediate formation via in situ IR spectroscopy during thionyl chloride activation . Compare activation energies (ΔG‡) using variable-temperature NMR to distinguish between concerted and stepwise mechanisms.
Q. What computational methods predict the compound’s thermochemical properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can estimate bond dissociation energies (e.g., S–C vs. O–C cleavage) and thermodynamic stability (ΔfH). Compare computed IR/Raman spectra with experimental data to validate models . For environmental fate, use QSAR models to predict biodegradation pathways and ecotoxicity endpoints.
Q. How do structural modifications (e.g., replacing dimethylamino with diethylamino) impact biological activity or catalytic performance?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varying alkyl chains (methyl, ethyl, propyl) on the amino group. Assess changes in lipophilicity (logP via shake-flask method), electronic effects (Hammett σ constants), and steric bulk (Tolman cone angles). Bioactivity screening (e.g., enzyme inhibition assays) or catalytic efficiency tests (e.g., turnover frequency in asymmetric reactions) quantify performance differences .
Q. What protocols address discrepancies in toxicity profiles reported across studies?
- Methodological Answer : Cross-validate in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent LD₅₀) data with computational toxicology tools (e.g., OECD QSAR Toolbox). Account for impurities (e.g., residual THF or thionyl chloride) by including LC-MS purity checks in toxicity assays . For ecological risk, follow OECD Guidelines 201/202 for aquatic toxicity testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
